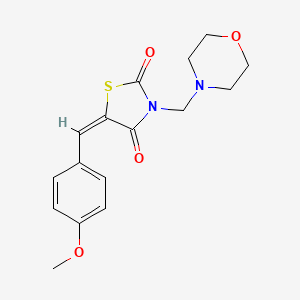
5-(4-methoxybenzylidene)-3-(4-morpholinylmethyl)-1,3-thiazolidine-2,4-dione
Vue d'ensemble
Description
5-(4-methoxybenzylidene)-3-(4-morpholinylmethyl)-1,3-thiazolidine-2,4-dione, also known as MMTD, is a thiazolidinedione derivative that has gained attention in the scientific community due to its potential therapeutic applications. MMTD has been shown to possess anti-cancer, anti-inflammatory, and anti-diabetic properties.
Applications De Recherche Scientifique
5-(4-methoxybenzylidene)-3-(4-morpholinylmethyl)-1,3-thiazolidine-2,4-dione has been investigated for its potential therapeutic applications in various scientific research fields. In cancer research, 5-(4-methoxybenzylidene)-3-(4-morpholinylmethyl)-1,3-thiazolidine-2,4-dione has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 5-(4-methoxybenzylidene)-3-(4-morpholinylmethyl)-1,3-thiazolidine-2,4-dione has also been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. In addition, 5-(4-methoxybenzylidene)-3-(4-morpholinylmethyl)-1,3-thiazolidine-2,4-dione has been studied for its anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels.
Mécanisme D'action
The mechanism of action of 5-(4-methoxybenzylidene)-3-(4-morpholinylmethyl)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been proposed that 5-(4-methoxybenzylidene)-3-(4-morpholinylmethyl)-1,3-thiazolidine-2,4-dione exerts its anti-cancer effects by inhibiting the activity of the enzyme topoisomerase IIα, which is involved in DNA replication and transcription. 5-(4-methoxybenzylidene)-3-(4-morpholinylmethyl)-1,3-thiazolidine-2,4-dione has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism and insulin sensitivity.
Biochemical and Physiological Effects
5-(4-methoxybenzylidene)-3-(4-morpholinylmethyl)-1,3-thiazolidine-2,4-dione has been found to have several biochemical and physiological effects. In cancer cells, 5-(4-methoxybenzylidene)-3-(4-morpholinylmethyl)-1,3-thiazolidine-2,4-dione induces apoptosis by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death. 5-(4-methoxybenzylidene)-3-(4-morpholinylmethyl)-1,3-thiazolidine-2,4-dione has also been shown to inhibit the expression of several pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, 5-(4-methoxybenzylidene)-3-(4-morpholinylmethyl)-1,3-thiazolidine-2,4-dione has been found to improve insulin sensitivity by increasing the translocation of glucose transporter type 4 (GLUT4) to the cell membrane.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(4-methoxybenzylidene)-3-(4-morpholinylmethyl)-1,3-thiazolidine-2,4-dione in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes 5-(4-methoxybenzylidene)-3-(4-morpholinylmethyl)-1,3-thiazolidine-2,4-dione a potential candidate for cancer therapy with fewer side effects. However, the limitations of 5-(4-methoxybenzylidene)-3-(4-morpholinylmethyl)-1,3-thiazolidine-2,4-dione include its poor solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Orientations Futures
For research include investigating the use of 5-(4-methoxybenzylidene)-3-(4-morpholinylmethyl)-1,3-thiazolidine-2,4-dione in combination with other anti-cancer drugs and developing 5-(4-methoxybenzylidene)-3-(4-morpholinylmethyl)-1,3-thiazolidine-2,4-dione analogs with improved solubility and bioavailability.
Propriétés
IUPAC Name |
(5E)-5-[(4-methoxyphenyl)methylidene]-3-(morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-21-13-4-2-12(3-5-13)10-14-15(19)18(16(20)23-14)11-17-6-8-22-9-7-17/h2-5,10H,6-9,11H2,1H3/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWSVEOFPVJYOR-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



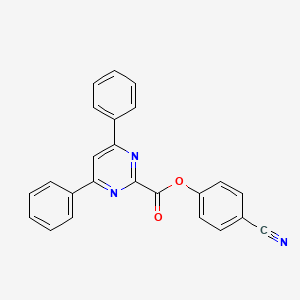
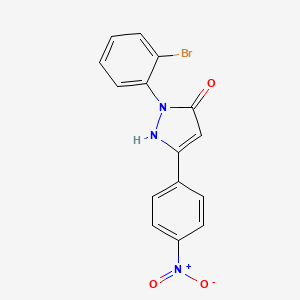
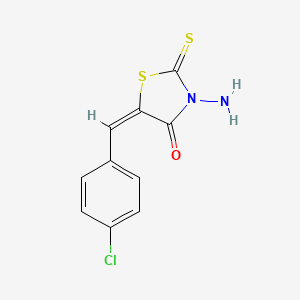
![diethyl 5-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3743739.png)
![4,4'-[(3-phenoxyphenyl)methylene]dimorpholine](/img/structure/B3743743.png)
![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B3743750.png)
![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B3743756.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-iodobenzamide](/img/structure/B3743765.png)
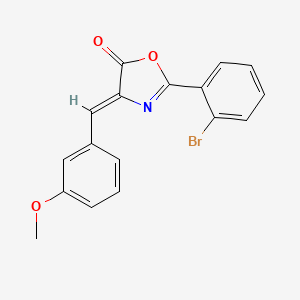
![2-{[5-(4-bromophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B3743783.png)
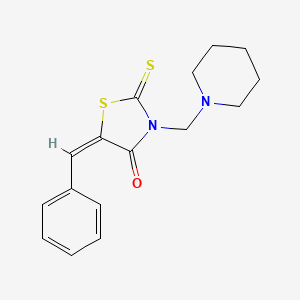
![5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3743795.png)
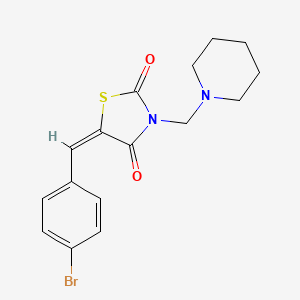
![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3743816.png)